molecular formula C17H11BrClNO2 B11946295 N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide CAS No. 618400-86-5

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Katalognummer: B11946295
CAS-Nummer: 618400-86-5
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: RDNDZGVHHSNRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Substitution Reactions: Introduction of the bromine and chlorine substituents on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the furan carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides:

    N-(2-bromophenyl)-5-phenylfuran-2-carboxamide: Lacks the chlorine substituent.

    N-(2-chlorophenyl)-5-(2-bromophenyl)furan-2-carboxamide: Different substitution pattern.

    N-phenyl-5-(2-chlorophenyl)furan-2-carboxamide: Lacks the bromine substituent.

These comparisons highlight the uniqueness of This compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

618400-86-5

Molekularformel

C17H11BrClNO2

Molekulargewicht

376.6 g/mol

IUPAC-Name

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11BrClNO2/c18-12-6-2-4-8-14(12)20-17(21)16-10-9-15(22-16)11-5-1-3-7-13(11)19/h1-10H,(H,20,21)

InChI-Schlüssel

RDNDZGVHHSNRGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.